4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile is a chemical compound classified under purine derivatives. Its systematic name reflects its structure, which includes a benzonitrile moiety and a dichloropurine component. The compound is identified by the CAS number 115204-76-7, with a molecular formula of C13H7Cl2N5 and a molecular weight of 304.13 g/mol. It is commonly used in various scientific applications due to its unique properties and potential biological activities .
The synthesis of 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile can involve several methods, primarily focusing on the introduction of the purine moiety into the benzonitrile framework. One common approach includes:
This method allows for the selective formation of the desired compound while minimizing side reactions.
The molecular structure of 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile can be represented using various notations:
The compound features:
4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile can undergo various chemical reactions typical for nitriles and purines:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile is primarily related to its interaction with biological targets:
Studies indicate that compounds containing purine derivatives often exhibit significant biological activities due to their structural similarities to nucleotides and nucleosides .
These properties make it suitable for various applications in research and pharmaceuticals .
4-((2,6-Dichloro-9h-purin-9-yl)methyl)benzonitrile has several scientific uses:
The molecular architecture of purine derivatives confers exceptional versatility in receptor engagement. The bicyclic 6-5 heteroaromatic system provides a rigid framework for displaying substituents in three-dimensional space, enabling optimal complementarity with binding pockets. This compound features a 2,6-dichloro-purine core methyl-linked to a 4-cyanobenzyl group, creating a bifunctional pharmacophore. The purine ring system offers multiple sites for hydrogen bonding: N1, N3, and N7 positions act as acceptors, while C6 substituents can function as donors depending on their chemical nature. This hydrogen-bonding pattern mimics endogenous adenine, allowing the molecule to compete effectively in ATP-binding sites of kinases and other purinergic receptors. The chloro substituents at C2 and C6 further enhance binding affinity through halogen bonding interactions with carbonyl oxygens and other electron-rich regions in target proteins [2] [5].
Table 1: Key Molecular Features Enabling Receptor Targeting
Structural Element | Role in Receptor Interaction | Biological Significance |
---|---|---|
Purine Core | Forms hydrogen bonds with receptor residues | Mimics endogenous nucleotides |
2,6-Dichloro Substitution | Enhances electrophilicity and halogen bonding | Increases binding affinity and metabolic stability |
Methylene Linker | Separates aromatic systems | Optimizes spatial orientation for receptor docking |
4-Cyanobenzyl Group | Provides hydrophobic surface area | Engages in π-stacking and hydrophobic interactions |
Nitrile Functionality | Acts as hydrogen bond acceptor | Participates in dipole interactions with target proteins |
Chlorination of purine systems profoundly influences their physicochemical properties and biological interactions. The 2,6-dichloro configuration in this compound serves dual purposes: first, the chlorine atoms act as excellent leaving groups in nucleophilic substitution reactions, enabling versatile synthetic elaboration; second, they provide sites for halogen bonding, a critical non-covalent interaction increasingly recognized in drug-receptor recognition. The chlorine atoms significantly alter the electron distribution within the purine ring, decreasing electron density at N1, N3, and N7 positions. This electron-withdrawing effect enhances the compound's stability toward metabolic degradation compared to non-halogenated purines, particularly against common enzymatic processes like oxidation or dealkylation. Furthermore, the chlorine atoms serve as bioisosteric replacements for methyl, amino, or other functional groups, allowing modulation of biological activity while maintaining molecular volume and lipophilicity within favorable ranges. This bioisosteric versatility enables medicinal chemists to fine-tune target affinity and selectivity profiles while optimizing pharmacokinetic properties [2].
The strategic placement of chlorine atoms at C2 and C6 positions creates a synthetic handle for subsequent derivatization. In receptor environments, these halogens participate in orthogonal binding interactions distinct from those of nitrogen-containing functionalities. Computational analyses reveal that the C6 chlorine specifically contributes to binding energy through hydrophobic contacts with nonpolar receptor pockets inaccessible to polar substituents. This characteristic makes chlorinated purines particularly valuable in kinase inhibitor design, where selective interaction with hydrophobic regions adjacent to the ATP-binding site can be exploited for enhanced specificity.
The molecular architecture of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile (CAS 115204-76-7) exemplifies rational pharmacophore hybridization. This compound integrates two discrete bioactive elements: a 2,6-dichloropurine system and a 4-cyanobenzyl moiety, connected through a methylene bridge. The design leverages the complementary pharmacological properties of both units while optimizing spatial orientation for target engagement. The methylene linker (-CH₂-) provides conformational flexibility, allowing the benzonitrile and purine rings to adopt optimal orientations for simultaneous interaction with adjacent binding subpockets in biological targets [2] [5].
Table 2: Molecular Specifications of 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile
Property | Specification | Analytical Confirmation |
---|---|---|
Systematic Name | 4-((2,6-Dichloro-9H-purin-9-yl)methyl)benzonitrile | IUPAC nomenclature [2] |
CAS Registry | 115204-76-7 | Chemical Abstracts Service [1] [2] [3] |
Molecular Formula | C₁₃H₇Cl₂N₅ | Elemental analysis [1] [2] |
Molecular Weight | 304.13-304.14 g/mol | Mass spectrometry [1] [2] [3] |
Canonical SMILES | N#CC1=CC=C(CN2C=NC3=C(Cl)N=C(Cl)N=C23)C=C1 | Structural verification [1] [2] |
Purity Specification | ≥95% | HPLC analysis [2] [3] |
The benzonitrile component contributes both steric bulk and electronic features essential for bioactivity. The para-cyano group establishes a strong dipole moment that facilitates interactions with electron-deficient regions in target proteins. This moiety also enhances the compound's membrane permeability by balancing lipophilicity (contributed by the benzene ring) and polarity (contributed by the nitrile group). Synthetic access to this hybrid structure typically involves alkylation of 2,6-dichloropurine with 4-(bromomethyl)benzonitrile under basic conditions, yielding the N9-regioisomer as the thermodynamic product due to preferential alkylation at the purine nitrogen rather than the more acidic nitrile group [2].
The resulting pharmacophore hybrid exhibits modified electronic properties compared to its individual components. Spectroscopic analyses indicate that the benzonitrile moiety exerts minimal electronic effects on the purine ring system, preserving the electron-deficient character essential for interactions with purine-binding receptors. However, the methylene linker does permit limited conjugation, slightly attenuating the electron-withdrawing impact of the chlorines. This carefully balanced electronic profile enables the molecule to engage targets that require both electron-deficient heterocycles and polarized aromatic systems for optimal binding.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7